Cas no 121086-97-3 (2(1H)-Pyrimidinone,1-(3-azido-2,3-dideoxy-b-D-erythro-pentofuranosyl)-5-methyl-)

2(1H)-Pyrimidinone,1-(3-azido-2,3-dideoxy-b-D-erythro-pentofuranosyl)-5-methyl- structure
121086-97-3 structure
Product Name:2(1H)-Pyrimidinone,1-(3-azido-2,3-dideoxy-b-D-erythro-pentofuranosyl)-5-methyl-
Numero CAS:121086-97-3
MF:C10H13N5O3
MW:251.241921186447
CID:162480
PubChem ID:451579
Update Time:2025-04-19

2(1H)-Pyrimidinone,1-(3-azido-2,3-dideoxy-b-D-erythro-pentofuranosyl)-5-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(1H)-Pyrimidinone,1-(3-azido-2,3-dideoxy-b-D-erythro-pentofuranosyl)-5-methyl-
    • 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
    • 1-(3-Azido-2,3-dideoxy-.beta.-D-erythropentofuranosyl)-5-methyl-2(1H)-pyrimidinone
    • 1-(3-Azido-2,3-dideoxy-beta-D-erythropentofuranosyl)-5-methyl-2(1H)-pyrimidinone
    • 2(1H)-Pyrimidinone, 1-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-5-methyl-
    • 1-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-5-methyl-2(1H)-pyrimidinone
    • 1-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-5-methyl-2-(1H)-pyrimidinone
    • CRDRWKSYEXVRGH-DJLDLDEBSA-N
    • 2(1H)-Pyrimidinone, 1-(3-azido-2,3-dideoxy-b-D-erythro-pentofuranosyl)-5-methyl-
    • 4-HAZT
    • 121086-97-3
    • 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidin-2-one
    • DTXSID60153147
    • Inchi: 1S/C10H13N5O3/c1-6-3-12-10(17)15(4-6)9-2-7(13-14-11)8(5-16)18-9/h3-4,7-9,16H,2,5H2,1H3/t7-,8+,9+/m0/s1
    • Chiave InChI: CRDRWKSYEXVRGH-DJLDLDEBSA-N
    • Sorrisi: O1[C@H](C[C@@H]([C@H]1CO)N=[N+]=[N-])N1C(N=CC(C)=C1)=O

Proprietà calcolate

  • Massa esatta: 251.10199
  • Massa monoisotopica: 251.102
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 454
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 76.5Ų

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 110.89
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.